molecular formula C12H22Si2 B12571469 (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) CAS No. 214482-50-5

(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane)

Cat. No.: B12571469
CAS No.: 214482-50-5
M. Wt: 222.47 g/mol
InChI Key: DBLKTBOHWLIXRF-UHFFFAOYSA-N
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Description

(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes both alkyne and diene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) typically involves the reaction of 4-hexyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

While specific industrial production methods for (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne and diene functionalities to alkanes or alkenes.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of both alkyne and diene functionalities. These groups can undergo cycloaddition reactions, forming cyclic compounds that are useful in materials science and organic synthesis. The trimethylsilyl groups provide stability and can be selectively removed to reveal reactive sites for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is unique due to the presence of trimethylsilyl groups, which enhance its stability and allow for selective functionalization. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

214482-50-5

Molecular Formula

C12H22Si2

Molecular Weight

222.47 g/mol

IUPAC Name

trimethyl(6-trimethylsilylhexa-1,3-dien-5-ynyl)silane

InChI

InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-9,11H,1-6H3

InChI Key

DBLKTBOHWLIXRF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC=CC#C[Si](C)(C)C

Origin of Product

United States

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